molecular formula C24H21N3O2S2 B11544225 2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No.: B11544225
M. Wt: 447.6 g/mol
InChI Key: JDVSIHZJXICDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a benzothiazole moiety, a phenylethyl group, and a hydroxyphenylmethylidene group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE typically involves a multi-step process. One common synthetic route includes the condensation of o-phenylenediamine with 5-nitrosalicaldehyde to form an intermediate Schiff base . This intermediate is then reacted with 2-mercaptobenzothiazole under specific conditions to yield the final product . The reaction conditions often involve refluxing in ethanol or another suitable solvent for several hours . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to bacterial proteins, thereby inhibiting their function . The molecular pathways involved may include disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.

Comparison with Similar Compounds

Similar compounds include other Schiff bases and benzothiazole derivatives. Compared to these compounds, 2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds include:

This detailed article provides a comprehensive overview of 2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H21N3O2S2

Molecular Weight

447.6 g/mol

IUPAC Name

2-[[6-[(2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C24H21N3O2S2/c1-16(17-7-3-2-4-8-17)26-23(29)15-30-24-27-20-12-11-19(13-22(20)31-24)25-14-18-9-5-6-10-21(18)28/h2-14,16,28H,15H2,1H3,(H,26,29)

InChI Key

JDVSIHZJXICDCV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.